- Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists., World Intellectual Property Organization, , ,
Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

946604-99-5 structure
Produktname:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
CAS-Nr.:946604-99-5
MF:C11H14BrNO4S
MW:336.202161312103
MDL:MFCD19441868
CID:1028316
PubChem ID:57356848
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester
- 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
- Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)
- methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
- SCHEMBL101455
- DTXSID70723456
- CS-0146986
- METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE
- 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester
- OQCNMXAYFCAWPE-UHFFFAOYSA-N
- Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- DB-358785
- 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester
- AKOS022172477
- EN300-1703224
- 946604-99-5
- Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate
- methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
- AS-37352
- MFCD19441868
-
- MDL: MFCD19441868
- Inchi: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)
- InChI-Schlüssel: OQCNMXAYFCAWPE-UHFFFAOYSA-N
- Lächelt: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 334.98269g/mol
- Monoisotopenmasse: 334.98269g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 6
- Komplexität: 332
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 92.9Ų
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Alichem | A169005024-250mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 95% | 250mg |
$265.96 | 2023-08-31 | |
Enamine | EN300-1703224-10.0g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 10g |
$2638.0 | 2023-05-25 | ||
Enamine | EN300-1703224-0.5g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 0.5g |
$589.0 | 2023-09-20 | ||
Enamine | EN300-1703224-0.25g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 0.25g |
$564.0 | 2023-09-20 | ||
Enamine | EN300-1703224-5.0g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 5g |
$1779.0 | 2023-05-25 | ||
Enamine | EN300-1703224-1g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 1g |
$614.0 | 2023-09-20 | ||
1PlusChem | 1P0069PB-100mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 97% | 100mg |
$235.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217626-100mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 96% | 100mg |
¥1514.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM271-100mg |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 95% | 100mg |
¥1145.0 | 2024-04-16 | |
Ambeed | A187367-250mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 96% | 250mg |
$275.0 | 2024-08-02 |
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C
1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
Referenz
- Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Referenz
- Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; rt → 5 °C; 5 °C; rt; overnight, rt
Referenz
- Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; 5 °C; overnight, rt
Referenz
- Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction, China, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; rt → 0 °C; 20 min, 0 °C; 15 h, rt
Referenz
- Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referenz
- Preparation of heterocyclic compounds as PARP1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Referenz
- Preparation of thienoazepine immunoconjugates for treatment of cancer, World Intellectual Property Organization, , ,
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials
- Methyl 3-amino-5-bromothiophene-2-carboxylate
- Di-tert-butyl dicarbonate
- methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Verwandte Literatur
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):248.0/544.0